molecular formula C11H13IO2 B3217549 Benzyl 4-iodobutanoate CAS No. 118058-69-8

Benzyl 4-iodobutanoate

Cat. No. B3217549
CAS RN: 118058-69-8
M. Wt: 304.12 g/mol
InChI Key: LBSFZJSXINYTIY-UHFFFAOYSA-N
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Description

Benzyl 4-iodobutanoate is a chemical compound with the formula C11H13IO2 . It has a molecular weight of 304.12 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13IO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 .

Scientific Research Applications

1. Synthesis and Structural Studies of Mesogens

Benzyl 4-iodobutanoate has been utilized in the synthesis of mesogenic molecules, which are compounds that exhibit liquid crystalline properties. In a study by Pensec et al. (1998), benzyl 4-iodoperfluorobutanoate was synthesized and used to create molecules with distinct segregation of chemical fragments, leading to the formation of smectic A layers in certain molecular designs (Pensec, Tournilhac, Bassoul, & Durliat, 1998).

2. Asymmetric Synthesis

Koseki et al. (2011) demonstrated the efficient synthesis of various benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, including benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-4-iodobutanoate. This synthesis utilized natural or protected l-amino acids, illustrating the compound's significance in asymmetric synthesis and the production of chiral compounds (Koseki, Yamada, & Usuki, 2011).

3. Catalysis in Organic Synthesis

In the field of organic synthesis, this compound has been used in catalytic processes. For instance, Kischel et al. (2007) reported the use of benzylic alcohols, including this compound, in the iron-catalyzed benzylation of 1,3-dicarbonyl compounds, which are important in the pharmaceutical industry (Kischel, Mertins, Michalik, Zapf, & Beller, 2007).

properties

IUPAC Name

benzyl 4-iodobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSFZJSXINYTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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